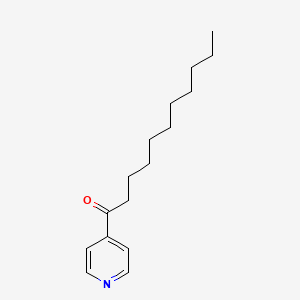

4-Undecanoylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine derivatives are a ubiquitous and highly significant class of heterocyclic compounds in modern organic chemistry. Characterized by a six-membered aromatic ring containing one nitrogen atom, they are found naturally in various plant compounds, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine (B80251) nih.govrna-society.org. Their structural versatility and unique chemical properties, largely influenced by the nitrogen heteroatom, contribute to their broad range of applications across diverse industries readthedocs.io.

In synthetic organic chemistry, pyridine derivatives serve as crucial scaffolds for drug discovery and development due to their wide array of biological activities, including antifungal, antibacterial, antioxidant, analgesic, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties nih.govrna-society.orgnih.govfragranceu.com. They are frequently employed to enhance the solubility and bioavailability of less soluble chemical entities nih.gov. Beyond medicinal applications, pyridine derivatives are integral to pesticides, agricultural chemicals (insecticides, fungicides, herbicides), and even textile dyes nih.govnih.gov. Pyridine itself functions as an important solvent and reagent in various organic synthesis reactions, such as Knoevenagel condensations rna-society.org. The nitrogen atom's inductive effect (-I effect) renders the pyridine ring electron-deficient, favoring nucleophilic substitution reactions, particularly at the C-2 and C-4 positions nih.gov.

Significance of Ketone Functional Groups in Synthetic Design and Chemical Reactivity

Ketones are fundamental functional groups in organic chemistry, defined by a carbonyl group (C=O) where the carbon atom is double-bonded to an oxygen and single-bonded to two other carbon atoms or hydrocarbon radicals. The carbonyl carbon in ketones exhibits sp² hybridization, resulting in a trigonal planar geometry around it. This carbonyl group is highly polar due to the greater electronegativity of oxygen compared to carbon, making the carbonyl carbon electrophilic and the oxygen nucleophilic.

Ketones are prevalent in biological systems, forming integral parts of many sugars (ketoses) and steroids, such as cortisone (B1669442) and testosterone. Their polarity allows them to engage in hydrogen bonding with water, making them generally more soluble in water than analogous methylene (B1212753) compounds, although they typically act as hydrogen-bond acceptors rather than donors.

The chemical reactivity of ketones is dominated by the electrophilic nature of the carbonyl carbon, making them highly susceptible to nucleophilic addition reactions. Other significant reactions include oxidation, which typically requires strong oxidizing agents and elevated temperatures, leading to carbon-carbon bond cleavage and the formation of carboxylic acids. Ketones also participate in keto-enol tautomerism, an equilibrium between the ketone and enol forms involving the shifting of a double bond and a proton. Furthermore, ketones can be reduced to alcohols using strong reducing agents like sodium borohydride. They react with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines, both of which are reversible and often acid-catalyzed processes. The C-H bonds adjacent to the carbonyl group in ketones are notably more acidic (pKa ≈ 20) than those in alkanes (pKa ≈ 50).

Structural Features and Precise Nomenclature of 4-Undecanoylpyridine

The compound this compound is systematically named based on its structural components. The "pyridine" moiety refers to the heterocyclic aromatic ring (C₅H₅N). The "undecanoyl" group signifies an 11-carbon acyl chain, specifically CH₃(CH₂)₉CO-. The "4-" prefix indicates that this undecanoyl group is attached at the 4-position of the pyridine ring. Therefore, this compound features a ketone functional group where one side is bonded to the pyridine ring at its para-position (position 4), and the other side is bonded to a decyl (C₁₀H₂₁) hydrocarbon chain. An alternative name for this compound is decyl pyridin-4-yl ketone.

While the precise PubChem Compound Identifier (CID) for this compound was not directly retrieved in the conducted searches, its systematic nomenclature clearly defines its chemical structure.

Overview of Research Scope and Methodological Approaches

Specific, detailed research findings solely dedicated to this compound appear to be limited in readily available literature. However, its existence is noted, for instance, in a patent discussing its synthesis. The patent describes a synthesis method for "this compound" involving a Grignard reaction, where 1-bromodecane (B1670165) is reacted with magnesium to form decylmagnesium bromide, which then reacts with 3-cyanopyridine (B1664610). It is important to note a potential discrepancy in this patent description: a Grignard reaction of decylmagnesium bromide with 3-cyanopyridine would typically yield 3-undecanoylpyridine (B8449110) upon hydrolysis, not the 4-isomer. This highlights the importance of rigorous verification in synthetic chemistry.

General synthetic methodologies applicable to the formation of such pyridine-ketone compounds include:

Grignard Reaction with Nitriles : As hinted in the patent, Grignard reagents react with nitriles (e.g., cyanopyridines) to form intermediate imines, which upon hydrolysis yield ketones.

Friedel-Crafts Acylation : While pyridine's electron-deficient nature makes it less reactive towards electrophilic aromatic substitution, acylation at activated positions or via specialized conditions could be a route.

Oxidation of Secondary Alcohols : If the corresponding secondary alcohol (e.g., 1-(pyridin-4-yl)undecan-1-ol) were available, it could be oxidized to the ketone using various oxidizing agents.

The commercial availability of this compound from chemical suppliers suggests its use as a building block or intermediate in various synthetic endeavors, even if extensive standalone research on its specific properties or applications is not widely published. Future research could focus on exploring its precise physical and chemical properties, optimizing its synthesis, and investigating its potential applications, perhaps as a ligand in catalysis or as a precursor for more complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

1-pyridin-4-ylundecan-1-one |

InChI |

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-10-16(18)15-11-13-17-14-12-15/h11-14H,2-10H2,1H3 |

InChI Key |

RVMGBBJVLDBWBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Undecanoylpyridine and Analogs

Historical Perspectives on Acylpyridine Synthesis

Historically, the synthesis of functionalized pyridine (B92270) rings, including acylpyridines, primarily relied on constructing the pyridine nucleus from suitably substituted acyclic precursors rather than direct functionalization of pre-formed pyridines. rsc.orgresearchgate.net Early methods often involved multi-step protocols, sometimes employing moisture-sensitive organometallic or reducing agents. beilstein-journals.org For instance, one approach involved using isonicotinate (B8489971) as a raw material, followed by Grignard or lithium alkylide methods to obtain tertiary alcohols, which were then reduced to secondary alcohols. google.com Another historical route involved the oxidation of 4-pyridones. google.com Friedel-Crafts acylation of pyridine derivatives with acyl chlorides was also explored to synthesize 4-acylpyridines, which could then be reduced to secondary alcohols or further reacted with Grignard reagents to form tertiary alcohols. google.com

Established Synthetic Routes to 4-Undecanoylpyridine

The synthesis of this compound and its analogs often employs established carbon-carbon bond-forming reactions that allow for the introduction of the acyl group at the desired position of the pyridine ring.

Grignard Chemistry and Related Carbon-Carbon Coupling Approaches

Grignard reagents are a cornerstone in the synthesis of ketones, including acylpyridines. One documented method for synthesizing this compound involves the reaction of 3-cyanopyridine (B1664610) with an undecyl Grignard reagent. In a specific example, 1.0 g of 1-bromodecane (B1670165) was added to 1.22 g of magnesium in anhydrous ether. After the magnesium dissolved, a diethyl ether solution of 5.20 g (50 mmol) of 3-cyanopyridine was added dropwise, and the mixture was refluxed. googleapis.com This reaction leads to the formation of the ketone through the addition of the Grignard reagent to the nitrile, followed by hydrolysis. Related carbon-carbon coupling reactions, such as Suzuki-Miyaura cross-coupling, have also been extensively studied for the synthesis of biaryls and hetero-biaryls, which can include pyridine derivatives. nih.gov These methods typically involve the coupling of two different starting materials with activating groups, facilitated by a metal catalyst and a base, leading to the formation of a new covalent bond. researchgate.net

Pyridine Functionalization through Directed Metalation Strategies

Directed metalation strategies, particularly directed ortho-metalation (DoM), offer a powerful approach for regioselective functionalization of pyridine rings. While often associated with ortho-functionalization, recent advancements have shown progress in achieving para-selective functionalization of pyridines, which is relevant for 4-substituted pyridines like this compound. researchgate.netresearchgate.net These methods often involve the use of strong bases like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or TMP-based organolithium, -magnesium, and -zinc reagents to selectively deprotonate the pyridine ring. researchgate.netmarshall.eduresearchgate.net For instance, the functionalization of pyridyl ketones has been achieved using LiTMP in the presence of ZnCl2·TMEDA, followed by interception with electrophiles or palladium-catalyzed cross-coupling reactions. researchgate.net In the context of 4-substituted pyridines, it has been demonstrated that freshly generated 4-sodiopyridines can undergo transition metal-free alkylation reactions directly with various primary alkyl halides. researchgate.net The use of N-functionalized pyridines can also induce C2- and C4-selectivity, with bulkier N-substituents favoring the latter. researchgate.net

Oxidative and Reductive Transformation Pathways in Acylpyridine Synthesis

Oxidative and reductive transformations play a role in converting existing functionalities on the pyridine ring into acyl groups or their precursors. For example, the oxidation of alcohols into aldehydes or ketones is a significant reaction in organic chemistry. dergipark.org.tr While direct methods for converting specific groups to the undecanoyl moiety on a pyridine ring via oxidation/reduction are less commonly detailed for this compound specifically, general principles apply. Oxidative one-pot sequential reactions of inactivated saturated ketones with electron-deficient enamines enable the synthesis of 3-acylpyridines, involving oxidative dehydrogenation. organic-chemistry.org Reductive methods can involve the reduction of ketimines derived from 2-acylpyridines or 2-cyanopyridines to produce 2-(1-aminoalkyl)pyridines, which can then be acylated. beilstein-journals.org Furthermore, direct deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis, represents a distinct approach to introduce ketone functionalities. nih.gov

Emerging Synthetic Strategies and Sustainable Chemistry Principles

The focus on sustainable chemistry and minimizing waste generation has spurred the development of more efficient and environmentally friendly synthetic approaches for acylpyridines. rsc.orgresearchgate.net

Catalytic Approaches for C-C Bond Formation and Functionalization

Catalytic approaches, particularly those involving transition metals, have become central to modern C-C bond formation and functionalization, offering milder reaction conditions and improved selectivity. researchgate.netnih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira, Negishi, Kumada, and Stille reactions) are powerful tools for C-C bond formation and are widely applied in the synthesis of bioactive compounds and fine chemicals. researchgate.net These reactions typically involve a metal catalyst, a base, and two different starting materials to form a new covalent bond. researchgate.net For example, palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids can provide heterobiaryl products, including pyridines. organic-chemistry.org Nickel-catalyzed reductive cross-coupling of bromopyridines with tertiary alkyl bromides also provides alkylated pyridines. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of pyridines is a highly atom-economical approach, reducing the need for pre-functionalized starting materials. researchgate.netresearchgate.net While challenging due to the electron-poor nature of pyridine, significant progress has been made, including site-selective C-H functionalization. researchgate.netresearchgate.netresearchgate.net For instance, ruthenium-catalyzed meta-alkylation of 4-acetylpyridine (B144475) with various alkenes has been reported. snnu.edu.cn

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging area that enables novel C-C bond formations under mild conditions. This includes direct deoxygenative ketone synthesis from carboxylic acids and alkenes, where the photocatalyst facilitates the activation of acids as acyl sources. nih.gov Additionally, photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate, can yield substituted 3-fluoropyridines. organic-chemistry.org

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are efficient and atom-economic methods for synthesizing pyridines, including acylpyridines. rsc.orgresearchgate.net Iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with acyl cyanides has been used to prepare 2-acylpyridines. figshare.com

Photochemical and Electrochemical Synthesis Modalities

Photochemical Synthesis: Photochemical synthesis leverages light energy to drive chemical reactions, offering a "green" and sustainable alternative to traditional thermal methods by reducing reliance on hazardous reagents and minimizing waste ambeed.com. This approach can enable transformations that are otherwise challenging or "forbidden" under conventional conditions, often leading to high selectivity and precise control over bond formation ambeed.com.

Electrochemical Synthesis: Electrochemical synthesis, or electrosynthesis, utilizes electrons as a clean and sustainable reagent, eliminating the need for stoichiometric chemical oxidants or reductants and thereby reducing waste generation. This technique offers precise control over reactions by tuning electrode potential or current, enabling challenging transformations under mild conditions.

Electrochemical methods have been applied to various organic transformations, including oxidation, reduction, and redox-neutral reactions. For pyridine derivatives, examples include the convergent electrosynthesis of pyrimidine (B1678525) derivatives in excellent yields, often performed in electrochemical flow cells without the need for additional electrolytes. The asymmetric reduction of 4-acetylpyridine, a pyridine ketone analog, has also been demonstrated using modified graphite (B72142) cathodes to achieve enantioselectivity [17, previous search 17]. Paired electrolysis, where both anodic and cathodic processes yield valuable compounds, further enhances efficiency and atom economy. Despite the broad applicability of electrosynthesis to heterocyclic compounds and ketones, specific electrochemical routes for the synthesis of this compound have not been explicitly reported. The inherent advantages of electrosynthesis, such as safety, environmental benefits, and scalability, make it a promising area for future research in the synthesis of this compound and similar long-chain alkyl pyridine ketones.

Flow Chemistry and Process Intensification Techniques for Pyridine Derivatives

Flow chemistry, or continuous flow chemistry, involves the continuous movement of reactants through a reactor, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. This methodology is increasingly adopted in the pharmaceutical and fine chemical sectors due to its ability to handle hazardous or exothermic reactions more safely through precise temperature control and enhanced heat transfer capabilities.

Key benefits of flow chemistry include:

Enhanced Safety: Rapid heat release or high explosion risks can be managed effectively in smaller volume units, preventing runaway reactions.

Improved Efficiency and Throughput: Continuous operation reduces downtime and allows for higher productivity, with reactions often completed in significantly shorter times compared to batch methods.

Precise Control: Better control over reaction parameters such as temperature, pressure, and mixing leads to higher selectivity and improved product quality.

Scalability: Flow processes can be scaled up by increasing reactor size, length, or running multiple reactors in parallel, without incurring the same additional costs as batch processes.

Flow chemistry has been successfully applied to the synthesis of various pyridine derivatives. For instance, microwave flow reactors have been utilized for the one-step preparation of pyridines and dihydropyridines via reactions like the Bohlmann–Rahtz and Hantzsch multicomponent reactions [2, previous search 2]. Continuous flow microreactors have also been developed for the catalytic N-oxidation of pyridine derivatives, achieving high yields and prolonged operational stability [5, 8, previous search 5, 8].

Process Intensification Techniques: Process intensification, a strategy aimed at dramatically reducing the size of chemical plants to achieve a given production objective, is intrinsically linked with flow chemistry [7, previous search 7]. By shrinking equipment size, cutting down unit operations, or operating apparatus at their production limits (e.g., high pressure, high temperature, high substrate concentration), flow chemistry facilitates process intensification [7, previous search 7]. This leads to more compact, energy-efficient, and environmentally friendly processes. While the general application of flow chemistry and process intensification to pyridine derivatives is well-established, specific detailed research findings or data tables for the flow synthesis of this compound itself are not explicitly available in the current literature. However, the principles and demonstrated successes with similar pyridine compounds suggest that flow chemistry could be a highly effective approach for its scalable and efficient production.

Advanced Isolation and Purification Protocols for High Purity Compounds

Achieving high purity for chemical compounds like this compound is paramount for their application in research and industry. The isolation and purification of organic compounds, particularly those with long alkyl chains and heterocyclic structures, often involve a combination of techniques.

Key Isolation and Purification Techniques:

Column Chromatography: This is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase and elution by a mobile phase. For pyridyl ketones, including long-alkyl chain functionalized imidazo[1,5-a]pyridine (B1214698) derivatives, column chromatography (e.g., using ethyl acetate:hexane mixtures as eluent) has been reported as an effective purification method.

Recrystallization: This method relies on the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures. A suitable solvent should dissolve the compound well when hot but poorly when cold, while impurities should either remain insoluble or highly soluble in the cold solvent [26, previous search 26]. Careful selection of the solvent system is crucial for achieving high purity and good recovery [26, previous search 26].

Solvent Extraction: This technique is often employed as an initial isolation step to separate the crude product from the reaction mixture based on solubility differences between immiscible solvents. After extraction, the organic layer containing the product can be dried and the solvent removed under reduced pressure.

For compounds like this compound, which possess both a polar pyridine moiety and a long nonpolar alkyl chain, the selection of appropriate solvent systems for extraction, chromatography, and recrystallization is critical. The long alkyl chain contributes to lipophilicity, while the pyridine nitrogen introduces basicity and polarity, requiring careful consideration of solvent polarity and pH conditions during purification. While general methods are applicable, specific optimized protocols for this compound would typically be developed based on its unique physical and chemical properties, which are not detailed in the provided search results.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Carbonyl Moiety of 4-Undecanoylpyridine

The acyl group attached to the pyridine (B92270) ring is a key center for various chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which affects the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons.

The carbonyl carbon of the undecanoyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is somewhat modulated by the electron-withdrawing pyridine ring, which can either enhance electrophilicity through inductive effects or decrease it through resonance delocalization of the carbonyl pi-electrons. Common nucleophilic addition reactions include the addition of organometallic reagents and hydride donors.

For instance, the reaction with Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols after an acidic workup. Similarly, reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-(pyridin-4-yl)undecan-1-ol.

Table 1: Examples of Nucleophilic Addition Reactions on 4-Acylpyridines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

This table presents generalized reactions for 4-acylpyridines, which are expected to be analogous for this compound.

The protons on the carbon atom alpha to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing effect of both the carbonyl group and the pyridine ring. libretexts.orgmasterorganicchemistry.com This acidity allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. libretexts.orgmasterorganicchemistry.com The stability of this enolate is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl and potentially into the pyridine ring system. libretexts.org

This enolate is a potent nucleophile and can participate in various condensation reactions. For example, in a Claisen-Schmidt condensation, the enolate of this compound can react with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone. researchgate.net These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Furthermore, the enolate can undergo alkylation reactions with alkyl halides, allowing for the introduction of various substituents at the alpha-position. The choice of base is crucial to ensure complete enolate formation and prevent side reactions. libretexts.orgmnstate.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose. libretexts.org

The selective transformation of the acyl group without altering the pyridine ring is a key aspect of the derivatization of this compound.

Reduction: The carbonyl group can be selectively reduced to a methylene (B1212753) group (-CH₂-) via methods such as the Wolff-Kishner or Clemmensen reduction. Catalytic hydrogenation can also be employed, although conditions must be carefully controlled to avoid reduction of the pyridine ring. organic-chemistry.org For instance, catalytic transfer hydrogenation using formic acid and triethylamine with a rhodium catalyst has been shown to be effective for the reduction of pyridinium salts, which could be adapted for this compound. liv.ac.uk

Oxidation: While the long alkyl chain is generally resistant to oxidation, the benzylic-like position adjacent to the pyridine ring can be susceptible to oxidation under certain conditions. However, a more common oxidative transformation would involve the Baeyer-Villiger oxidation, where the ketone is converted to an ester using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon, leading to a permanent dipole and a decrease in electron density at the ortho (2,6) and para (4) positions. The presence of the electron-withdrawing undecanoyl group at the 4-position further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to its electron-deficient nature. youtube.com The undecanoyl group at the 4-position further deactivates the ring. Electrophilic attack, if forced under harsh conditions, would be expected to occur at the 3- and 5-positions. A more effective strategy to achieve substitution is to first convert the pyridine to its N-oxide. oaji.net The N-oxide is more reactive towards electrophiles, and substitution occurs preferentially at the 2- and 6-positions. oaji.net Subsequent deoxygenation would yield the substituted pyridine.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, enhanced by the 4-acyl group, makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. stackexchange.comquimicaorganica.org A good leaving group, such as a halide, at one of these positions would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. stackexchange.com Quaternization of the pyridine nitrogen further enhances its reactivity towards nucleophiles. google.comgoogle.com

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with alkylating agents. This reaction, known as N-alkylation or the Menshutkin reaction, involves the treatment of the pyridine with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a quaternary pyridinium salt. mdpi.com

The formation of the pyridinium salt has several important consequences for the reactivity of the molecule:

It significantly increases the electron-withdrawing nature of the pyridine ring, making it even more susceptible to nucleophilic attack at the 2- and 6-positions. google.comgoogle.com

It enhances the acidity of the protons on the alpha-carbon of the undecanoyl group.

The resulting pyridinium salts themselves can have interesting biological activities and applications as phase-transfer catalysts. mdpi.com

The degree of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govosti.gov

Table 2: Common Reagents for N-Alkylation of Pyridines

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylpyridinium Bromide |

This table provides examples of quaternization reactions applicable to this compound.

Modifications of the Undecanoyl Alkyl Chain

The long undecanoyl alkyl chain of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered physical and chemical properties.

The functionalization of long alkyl chains can be challenging due to the chemical similarity of the methylene groups. However, various strategies have been developed for the selective introduction of functional groups. One approach involves the use of directing groups to guide a reagent to a specific position on the chain. While the pyridine ring in this compound can act as a directing group, its influence typically extends to only the first few carbon atoms of the alkyl chain.

Late-stage functionalization techniques, which modify a molecule in the final steps of a synthesis, are particularly valuable for complex molecules. These methods often employ radical-based reactions to introduce functionality at positions remote from existing functional groups. For instance, C-H alkylation of heteroarenes can be achieved using ketones and aldehydes as alkyl radical equivalents.

The terminal methyl group of the undecanoyl chain is a potential site for selective functionalization. Methods for the terminal-selective functionalization of alkyl chains have been developed, such as regioconvergent cross-coupling reactions.

Derivatization of the undecanoyl chain can also be achieved through reactions that are less site-selective, leading to a mixture of products. The specific reaction conditions and reagents used will determine the outcome of the derivatization.

The length of the undecanoyl alkyl chain can be modified through homologation (chain extension) or degradation (chain shortening) reactions.

Homologation reactions increase the number of methylene (-CH2-) units in a carbon chain. For ketones, several homologation methods are available. The reaction of a ketone with diazomethane or related reagents can insert a methylene group adjacent to the carbonyl, effectively extending the alkyl chain by one carbon. More recent methods involve the catalytic asymmetric homologation of ketones with α-alkyl α-diazo esters, which can provide optically active β-keto esters. Another strategy is the Trost sulfone homologation, which can convert ketones into their α-methoxylated higher homologues.

Degradation strategies are employed to shorten the alkyl chain. Oxidative degradation methods can cleave the alkyl chain, often at specific positions depending on the reagents used. For example, the Hooker reaction can reduce an alkyl chain in a naphthoquinone by one methylene unit through oxidation with potassium permanganate. The degradation of long alkyl chains can also be achieved through microbial or enzymatic processes. Studies on the degradation of alkyl-substituted pyridinium ionic liquids have shown that the length of the alkyl chain can influence the rate of degradation.

Table 2: Strategies for Modifying the Undecanoyl Chain Length

| Strategy | Method | Description |

| Homologation | Reaction with diazomethane | Inserts a methylene group, extending the chain by one carbon. |

| Catalytic asymmetric homologation | Uses chiral catalysts and diazo esters to produce enantioenriched, chain-extended products. | |

| Trost sulfone homologation | Converts ketones to their α-methoxylated higher homologues. | |

| Degradation | Oxidative cleavage | Utilizes oxidizing agents to shorten the alkyl chain. |

| Biodegradation | Employs microorganisms or enzymes to break down the alkyl chain. |

Synthesis of Substituted Analogs and Isomeric Compounds

The synthesis of analogs and isomers of this compound is crucial for structure-activity relationship studies and for exploring the chemical space around this compound.

The synthesis of positional isomers, where the undecanoyl group is attached to a different position on the pyridine ring, can be achieved through various synthetic routes. The choice of starting material and reaction sequence determines the final position of the acyl group.

For the synthesis of 2-undecanoylpyridine , a common method involves the reaction of a Grignard reagent derived from a long-chain alkyl halide with a 2-cyanopyridine. For instance, 1-bromodecane (B1670165) can be converted to the corresponding Grignard reagent, which then reacts with 2-cyanopyridine to yield 2-undecanoylpyridine after workup.

The synthesis of 3-undecanoylpyridine (B8449110) can be approached through methods such as the Friedel-Crafts acylation of pyridine, although this reaction often requires harsh conditions and can lead to mixtures of isomers. More controlled syntheses may involve the use of organometallic reagents with 3-substituted pyridines.

The synthesis of chain length variants, i.e., acylpyridines with alkyl chains of different lengths, can be accomplished by using the appropriate alkyl halide in the Grignard reaction or other acylation methods.

The introduction of heteroatoms (such as oxygen, nitrogen, or sulfur) into the structure of this compound can lead to analogs with significantly different properties. Heteroatoms can be incorporated into the undecanoyl chain or as substituents on the pyridine ring.

The synthesis of heteroatom-containing substituents on the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution on activated pyridines or by building the pyridine ring from precursors that already contain the desired heteroatom functionality.

The construction of polycyclic derivatives involves the fusion of additional rings onto the pyridine scaffold of this compound. This can be achieved through intramolecular cyclization reactions or through intermolecular cycloaddition reactions followed by further transformations. For example, pyrido[3,4-c]pyridazines and other fused systems can be synthesized from appropriately substituted pyridine precursors. The synthesis of polycyclic pyridones has also been explored through ring-opening transformations of precursor molecules.

Chiral Derivatization and Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For this compound, the presence of a prochiral ketone and a pyridine ring offers opportunities for the introduction of chirality. While specific studies on the chiral derivatization and stereoselective synthesis of this compound are not extensively documented, established methodologies for analogous 4-acylpyridines provide a framework for potential synthetic strategies. These approaches primarily focus on the asymmetric reduction of the keto group and stereoselective additions to the pyridine nucleus.

One of the most direct methods to introduce a chiral center into this compound is through the enantioselective reduction of the undecanoyl group's carbonyl. This transformation would yield the corresponding chiral secondary alcohol. Various catalytic systems have been developed for the asymmetric reduction of prochiral ketones, which could be applicable in this context. wikipedia.orgrsc.org These methods often employ chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. wikipedia.org Organocatalysts, including oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), have also proven effective for the enantioselective reduction of aryl alkyl ketones. wikipedia.orgrsc.org

For instance, studies on the asymmetric reduction of other acylpyridines have demonstrated high enantioselectivity. The general scheme for such a reaction would involve the treatment of this compound with a chiral reducing agent or a combination of a stoichiometric reductant and a chiral catalyst.

Table 1: Illustrative Examples of Asymmetric Ketone Reduction in Analogous Systems

| Catalyst/Reagent | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|

| Ru-BINAP Complex | Acetophenone | >98% |

| CBS Catalyst with Borane | 4-Chloroacetophenone | 95% |

| Plant-based Biocatalyst | Various Aryl Ketones | 70-99% |

Note: This data is representative of general asymmetric ketone reductions and not specific to this compound.

Another viable strategy involves the stereoselective addition of nucleophiles to the pyridine ring of this compound. The pyridine ring itself is generally resistant to nucleophilic attack unless activated. Activation can be achieved by N-alkylation or N-acylation to form a pyridinium salt, which is more susceptible to nucleophilic addition. scripps.edu The addition of organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of chiral dihydropyridine derivatives. nih.govacs.orgacs.org

To control the stereochemistry of this addition, a chiral auxiliary can be incorporated into the N-acyl group, or a chiral catalyst can be employed to mediate the reaction. scripps.eduacs.org Research on related pyridinium salts has shown that the regioselectivity (addition at the 2- or 4-position) and stereoselectivity can be influenced by the nature of the nucleophile, the solvent, and the structure of the chiral director. scripps.edunih.govacs.org

Table 2: Potential Stereoselective Additions to Activated Pyridine Ring (Analogous Systems)

| Activating Group | Nucleophile | Chiral Control | Expected Product | Diastereomeric/Enantiomeric Ratio |

|---|---|---|---|---|

| Chiral Acyl Group | Phenylmagnesium Bromide | Substrate Control | Chiral Dihydropyridine | Up to 95:5 dr |

| Menthyl Chloroformate | Methyl Grignard | Auxiliary Control | Chiral Dihydropyridine | 80:20 dr |

| Copper-Chiral Ligand | Alkyl Grignard | Catalytic Control | Chiral 1,4-Dihydropyridine | Up to 98:2 er |

Note: This data is based on studies with other pyridine derivatives and serves as a model for potential reactions with this compound.

Chiral derivatization is another important aspect, particularly for the analytical separation and characterization of enantiomers. Should a racemic mixture of a chiral derivative of this compound be synthesized, it could be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like HPLC or gas chromatography. Common chiral derivatizing agents react with specific functional groups. For a chiral alcohol derived from this compound, Mosher's acid or other chiral carboxylic acids could be used to form diastereomeric esters.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of 4-Undecanoylpyridine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon resonances is achieved. The data presented is based on established chemical shift principles and data from analogous structures such as 4-acetylpyridine (B144475) and long-chain alkyl ketones. chemicalbook.comchemicalbook.comoregonstate.educhemicalbook.com

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the undecanoyl chain. The protons on the pyridine ring ortho to the nitrogen (H-2/H-6) are expected to appear furthest downfield due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3/H-5) will resonate at a slightly higher field. For the acyl chain, the methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are deshielded and appear at a lower field compared to the other methylene groups, which form a complex multiplet. The terminal methyl group (ω-CH₃) is expected to appear as the most upfield signal.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield. The carbons of the pyridine ring have characteristic shifts, with C-4 and C-2/C-6 being the most deshielded. The carbons of the long alkyl chain show typical chemical shifts for aliphatic hydrocarbons. oregonstate.edutestbook.com

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 8.70 - 8.90 | d | ~6.0 |

| H-3, H-5 | 7.70 - 7.90 | d | ~6.0 |

| α-CH₂ | 2.90 - 3.10 | t | ~7.5 |

| β-CH₂ | 1.65 - 1.85 | quint | ~7.5 |

| γ-(ω-1) CH₂ | 1.20 - 1.40 | m | - |

| ω-CH₃ | 0.80 - 0.95 | t | ~7.0 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198.0 - 202.0 |

| C-4 | 144.0 - 147.0 |

| C-2, C-6 | 149.0 - 152.0 |

| C-3, C-5 | 120.0 - 123.0 |

| α-CH₂ | 35.0 - 40.0 |

| β-CH₂ | 24.0 - 28.0 |

| γ to (ω-2) CH₂ | 29.0 - 32.0 |

| (ω-1) CH₂ | 22.0 - 25.0 |

| ω-CH₃ | 13.5 - 15.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of the molecular structure. researchgate.netnih.govsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key expected correlations include the coupling between H-2/H-6 and H-3/H-5 on the pyridine ring. Within the undecanoyl chain, a clear correlation pathway would be observed from the terminal methyl protons (ω-CH₃) through the entire methylene chain up to the α-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignment of each protonated carbon by showing a cross-peak between the proton signal and the signal of the carbon to which it is attached. For instance, a cross-peak would be seen between the signal at ~8.8 ppm (H-2/H-6) and the carbon signal at ~150 ppm (C-2/C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds), thereby linking the different fragments of the molecule. nih.gov Crucial correlations would be observed from the α-CH₂ protons (~3.0 ppm) to the carbonyl carbon (C=O, ~200 ppm) and to the C-3, C-4, and C-5 carbons of the pyridine ring. These correlations unequivocally link the undecanoyl chain to the C-4 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Key through-space correlations would be expected between the protons on the pyridine ring (H-3/H-5) and the α-CH₂ protons of the acyl chain, confirming their close spatial relationship consistent with the established connectivity.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. tandfonline.comacs.orgacs.orgresearchgate.net

The IR and Raman spectra are expected to display characteristic bands corresponding to the pyridine ring and the ketone functional group. pressbooks.pubresearchgate.netchemicalbook.comvscht.cz A strong absorption band in the IR spectrum, typically between 1680-1700 cm⁻¹, is characteristic of the C=O stretching vibration of an aryl ketone. The pyridine ring vibrations would give rise to a series of bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the long alkyl chain would appear just below 3000 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1610 | Medium-Strong |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bending | 800 - 850 | Strong |

While detailed conformational analysis would require extensive experimental and computational studies, vibrational spectroscopy can provide preliminary insights. The conformation of the long undecanoyl chain, particularly the arrangement of the atoms near the carbonyl group relative to the pyridine ring, can influence the precise frequencies and shapes of the vibrational bands in the "fingerprint region" (below 1500 cm⁻¹). Variations in these complex vibrational patterns could potentially be correlated with different conformational states of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. miamioh.edujove.comnih.govwhitman.edunist.gov

Under electron ionization (EI), this compound is expected to produce a distinct molecular ion peak (M⁺•) corresponding to its molecular weight. The primary fragmentation pathway for acylpyridines is the α-cleavage at the carbonyl group. This involves the cleavage of the bond between the carbonyl carbon and the α-carbon of the alkyl chain. This fragmentation is highly favorable as it results in the formation of a stable 4-pyridinylcarbonyl cation (acylium ion). This fragment is often the base peak in the spectrum. youtube.com

Further fragmentation can occur along the long alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu Another potential, though generally less favored, fragmentation is the McLafferty rearrangement, which would involve the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond.

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 261 | [M]⁺• (Molecular Ion) | - |

| 120 | [C₅H₄NCO]⁺ | α-Cleavage (Loss of C₁₀H₂₁• radical) |

| 106 | [C₅H₄N-C=O]⁺ | α-Cleavage (Loss of C₁₀H₂₁• radical) |

| 78 | [C₅H₄N]⁺• | Cleavage of the C-C bond between the ring and carbonyl group |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray crystallography (SCXRD) provides the definitive, absolute structure of a molecule. eurjchem.com By diffracting X-rays off a single, well-ordered crystal, a complete three-dimensional map of electron density can be generated. While a specific crystal structure for this compound has not been reported in publicly accessible databases, this technique would yield precise data on bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the pyridine ring and the geometry around the carbonyl group. Furthermore, it would reveal the conformation of the long alkyl chain in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. whiterose.ac.uknih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.1 Å, b=5.2 Å, c=25.5 Å, β=95.1° |

| C-C Bond Length (Alkyl) | Average length of a carbon-carbon single bond in the chain. | ~1.54 Å |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.21 Å |

Powder X-ray diffraction (PXRD) is used to analyze a bulk, microcrystalline sample. nih.gov Instead of a single crystal, a powder containing millions of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample.

PXRD is the primary tool for identifying polymorphism—the ability of a compound to exist in more than one crystal structure. rsc.orgnih.gov Different polymorphs can have different physical properties. Compounds with long alkyl chains, like this compound, can be prone to polymorphism due to the different ways the flexible chains can pack in a crystal lattice. mdpi.com PXRD analysis would be essential to identify any different crystalline forms of this compound, ensure batch-to-batch consistency, and characterize the solid-state stability of the material.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule by measuring its absorption and emission of light.

The UV-Vis absorption spectrum of this compound is determined by its chromophore, which consists of the pyridine ring conjugated with the carbonyl group. This conjugated system gives rise to characteristic electronic transitions when it absorbs UV or visible light. wikipedia.orgutoronto.ca The principal transitions expected are:

π → π* Transition: This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically strong and would be expected in the UV region for the 4-acylpyridine system, likely below 280 nm. researchgate.netnist.gov

n → π* Transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen or the pyridine nitrogen) into a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden and thus result in weak absorption bands at longer wavelengths compared to π → π* transitions, often appearing as a shoulder on the main absorption peak. rsc.org For ketones, this transition is characteristic. youtube.com

Many pyridine derivatives are also known to be fluorescent, meaning they emit light after being electronically excited. nih.govmdpi.comsciforum.net Fluorescence spectroscopy could provide further information about the excited state energy levels and the molecule's interaction with its environment.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~250-280 nm | Strong |

| n → π | HOMO (n) → LUMO (π) | > 280 nm | Weak |

Solvatochromic Studies and Environmental Effects on Electronic Properties

This section would have delved into how the electronic absorption and emission spectra of this compound are influenced by different solvent environments. The analysis would have included:

Detailed Research Findings: A summary of experimental results from photophysical studies, including absorption maxima (λ_abs) and emission maxima (λ_em) in a range of solvents with varying polarities.

Data Tables: Interactive tables presenting the collected spectroscopic data, allowing for a clear comparison of the solvatochromic shifts. These tables would have included solvent parameters to correlate with the observed spectral changes.

Unfortunately, no specific studies detailing these properties for this compound could be located. While research exists for other pyridine derivatives and related heterocyclic compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from analogous molecules.

The scientific community has extensively studied the solvatochromic behavior of various organic molecules, which is crucial for applications in sensors, molecular probes, and materials science. However, it appears that this compound has not yet been the subject of such detailed photophysical investigations, or at least, the results are not available in publicly accessible literature.

Therefore, until research on the spectroscopic and solvatochromic properties of this compound is conducted and published, the generation of a scientifically accurate and data-rich article on this specific topic is not feasible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are essential for determining the electronic properties of a molecule from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for the given molecular system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used method for predicting the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. acs.orgimperial.ac.uk The core principle of DFT is that the total energy of a system is a unique functional of its electron density. wikipedia.orgnih.gov By minimizing this energy functional, the ground-state electron density and, consequently, other molecular properties can be determined. wikipedia.org

For 4-undecanoylpyridine, a DFT analysis would typically begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of ground-state properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. liberty.edu

The MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (typically around the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen) and electron-deficient regions. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT (Note: The following values are representative examples of what a DFT calculation might yield and are not based on published experimental data.)

| Property | Exemplary Calculated Value | Significance |

| Total Energy | -985.45 Hartree | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic excitation energy. A larger gap suggests higher stability. liberty.edu |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influenced by the pyridine and carbonyl groups. |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, the electronic structure of this compound can be investigated using ab initio and semi-empirical methods.

Ab Initio Methods: The term ab initio, Latin for "from the beginning," refers to methods that compute molecular properties based on fundamental physical constants without using experimental data. quora.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD), provide highly accurate solutions to the Schrödinger equation. longdom.org However, their high computational cost often limits their application to smaller molecules. libretexts.orgdtic.mil For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could serve as a benchmark for validating results from less demanding methods.

Semi-Empirical Methods: These methods are also based on quantum mechanics but simplify the calculations by incorporating parameters derived from experimental data. libretexts.orgscribd.comresearchgate.net This parameterization significantly reduces computation time, making them suitable for very large molecules. dtic.milresearchgate.net Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). While less accurate than ab initio or DFT methods, they are useful for initial geometry optimizations and for studying large systems where higher-level calculations are not feasible. researchgate.net

A comparative study using these methods would provide a comprehensive understanding of the electronic structure of this compound, balancing accuracy with computational feasibility.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental structure determination. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the C=O stretch of the ketone, C=N and C=C stretching modes of the pyridine ring, and various C-H stretching and bending modes of the alkyl chain. Comparing the calculated IR spectrum with an experimental one allows for precise assignment of the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus. For this compound, calculations would predict the distinct chemical shifts for the protons and carbons of the pyridine ring and the different environments along the undecanoyl chain. A strong correlation between predicted and experimental chemical shifts would confirm the molecule's structure. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. acs.orgliberty.edu Calculations would identify the energies of the lowest-lying electronic excited states, primarily involving π → π* and n → π* transitions associated with the pyridine ring and carbonyl group. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: These are representative values. Experimental data would be required for actual correlation.)

| Spectrum | Feature | Predicted Value | Experimental Value |

| IR | C=O Stretch | 1695 cm⁻¹ | ~1690-1710 cm⁻¹ |

| Pyridine Ring Stretch | 1590 cm⁻¹ | ~1580-1600 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 198 ppm | ~195-205 ppm |

| Pyridine C4 | 145 ppm | ~140-150 ppm | |

| UV-Vis | λ_max (π → π*) | 255 nm | ~250-260 nm |

Thermochemical Parameters and Stability Analysis

Quantum chemical calculations can provide accurate predictions of various thermochemical parameters that are crucial for understanding the stability and reactivity of a molecule. By calculating the vibrational frequencies, one can determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

Key thermochemical parameters that would be computed for this compound include:

Heat of Formation (ΔH_f°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG_f°): A measure of the thermodynamic stability of the compound under standard conditions. nih.gov A more negative value indicates greater stability.

Entropy (S°): A measure of the molecular disorder or randomness.

These parameters are essential for predicting the spontaneity of reactions involving this compound and for understanding its stability relative to other isomers or related compounds. Molecular modeling software can compute these properties, often revealing insights into the molecule's thermal stability. mdpi.comnih.gov

Molecular Modeling and Simulation

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to explore the larger-scale conformational and dynamic behavior of molecules.

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By systematically rotating the dihedral angles along the alkyl chain and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. longdom.org

For this compound, the analysis would likely reveal that the most stable conformations involve an extended, all-trans (anti-periplanar) arrangement of the alkyl chain to minimize steric strain. maricopa.edu However, gauche interactions may lead to folded or bent conformers that are only slightly higher in energy. The orientation of the carbonyl group relative to the pyridine ring is another important conformational feature. The PES provides a complete picture of the molecule's flexibility and the energy barriers between different shapes. longdom.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with the environment, and thermodynamic properties. nih.govmdpi.com For this compound, MD simulations can elucidate the dynamic interplay between its flexible undecanoyl tail and its polar pyridine head group.

Simulations are typically performed by defining a force field—a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for each atom, a trajectory is generated that describes the positions and velocities of atoms over time. mdpi.comaps.org Analysis of this trajectory reveals the molecule's dynamic behavior.

For this compound, key dynamic properties of interest include:

Conformational Flexibility: The long undecanoyl chain, with its numerous rotatable single bonds, can adopt a multitude of conformations. MD simulations can quantify the distribution of dihedral angles, the radius of gyration of the chain, and the end-to-end distance, revealing its flexibility and average shape in different environments (e.g., in a vacuum, in a polar solvent like water, or in a non-polar solvent like undecane).

Solvation and Interfacial Behavior: In aqueous solutions, the polar pyridine head group is expected to form hydrogen bonds with water molecules, while the hydrophobic alkyl tail will be repelled. MD simulations can model this behavior, showing the structure of the hydration shell around the pyridine ring and the tendency of the alkyl chains to aggregate to minimize contact with water, a process driven by the hydrophobic effect. researchgate.net At an oil-water interface, simulations can predict the orientation of this compound, with the pyridine group anchored in the aqueous phase and the undecanoyl chain extending into the oil phase. researchgate.net

Collective Dynamics: In systems with multiple this compound molecules, MD simulations can be used to study aggregation phenomena, such as the formation of micelles or bilayers. These simulations can provide details on the critical micelle concentration, the size and shape of aggregates, and the dynamics of individual molecules entering and leaving these structures.

The setup for a typical MD simulation of this compound in a solvent box is summarized in the table below.

| Parameter | Typical Value / Description |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS-AA |

| System Size | 1 molecule of this compound + ~5000 water molecules |

| Box Type | Cubic with Periodic Boundary Conditions |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm (for NPT ensemble) |

| Simulation Time Step | 1-2 femtoseconds (fs) aps.org |

| Total Simulation Time | 100-1000 nanoseconds (ns) arxiv.org |

Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involving this compound requires identifying the transition state (TS)—the highest energy point along the reaction coordinate—which represents the kinetic bottleneck of the reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures.

The process begins by defining the reactants and products of a proposed elementary reaction step. For example, in the electrophilic substitution on the pyridine ring, the reactants would be this compound and an electrophile, and the products would be the substituted pyridine derivative. A search algorithm is then employed to find the first-order saddle point on the potential energy surface that connects these two states. This saddle point corresponds to the transition state. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is localized, Reaction Path Analysis , often through Intrinsic Reaction Coordinate (IRC) calculations, is performed. lbl.gov The IRC method involves following the path of steepest descent from the TS downhill to both the reactant and product energy minima. researchgate.net This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes the molecule undergoes as the reaction progresses. lbl.gov

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡). researchgate.net This barrier is the most critical factor determining the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction, while a lower barrier indicates a faster reaction.

Computational chemistry software can calculate the electronic energies of the reactants, products, and the transition state with high accuracy. By including corrections for zero-point vibrational energy (ZPVE), thermal contributions, and entropy, the Gibbs free energy of activation (ΔG‡) can be determined.

This calculated energy barrier can be used to predict the reaction rate constant (k) using Transition State Theory (TST), often expressed through the Eyring equation. This allows for ab initio kinetic predictions that can guide experimental work by identifying the most plausible reaction pathways and estimating reaction times under different temperature conditions. nih.gov

The table below illustrates a hypothetical energy profile for a reaction involving this compound, showing the relative energies calculated for each state.

| State | Description | Hypothetical Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction path | +25.5 |

| Products | Final chemical species formed | -15.0 |

| Energy Barrier (ΔG‡) | Energy(TS) - Energy(Reactants) | 25.5 |

| Reaction Energy (ΔGrxn) | Energy(Products) - Energy(Reactants) | -15.0 |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based solely on their molecular structure. nih.gov This approach avoids the need for experimental measurements by establishing a mathematical correlation between calculated molecular descriptors and an observed property. nih.goviupac.org

For this compound, a wide array of molecular descriptors can be calculated using specialized software. These descriptors are numerical values that encode different aspects of the molecular structure:

Constitutional Descriptors: Number of atoms, molecular weight, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Balaban J index or the Wiener index. arxiv.org

Geometric Descriptors: 3D aspects of the molecule like surface area and molecular volume.

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, HOMO/LUMO energies, and partial atomic charges. researchgate.net

Once a set of descriptors is calculated, a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm (e.g., Random Forest, Support Vector Machine), is used to build a model that correlates a selection of these descriptors with a known property (e.g., boiling point, solubility, logP) for a training set of related molecules. researchgate.net The resulting QSPR equation can then be used to predict that property for new or untested compounds like this compound. mdpi.com

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Total mass of the molecule |

| Topological | Zagreb Index | Molecular branching and connectivity |

| Geometric | Solvent Accessible Surface Area (SASA) | Molecular size and shape available for interaction |

| Quantum-Chemical | Dipole Moment | Overall polarity of the molecule |

| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity |

QSPR models are exceptionally useful for the rational design of new molecules with desired properties. Instead of synthesizing and testing thousands of compounds, a "virtual library" of analogs based on the this compound scaffold can be generated and screened computationally. nih.gov

This process involves:

Scaffold Definition: The core structure of this compound is defined.

Virtual Library Generation: Systematic modifications are made to the scaffold. This could include varying the length of the alkyl chain (e.g., from C8 to C16), introducing substituents (e.g., -CH₃, -Cl, -OCH₃) at different positions on the pyridine ring, or altering the carbonyl linker.

High-Throughput Screening: For each molecule in the virtual library, the relevant molecular descriptors are calculated.

Property Prediction: The previously developed QSPR model is applied to predict the target property (e.g., improved solubility, higher boiling point, specific biological activity) for every analog in the library.

This in silico screening process allows chemists to prioritize a smaller, more promising set of candidate molecules for synthesis and experimental testing, dramatically accelerating the discovery cycle and reducing costs. nih.govresearchgate.net

The table below provides a small, illustrative example of a virtual library based on the this compound structure.

| Compound ID | Modification on Pyridine Ring (Position 2) | Alkyl Chain Length | Predicted Property (e.g., LogP) |

|---|---|---|---|

| Parent | -H | C11 | 4.5 (Hypothetical) |

| Analog-1 | -CH₃ | C11 | 4.9 (Predicted) |

| Analog-2 | -Cl | C11 | 5.1 (Predicted) |

| Analog-3 | -H | C9 | 3.7 (Predicted) |

| Analog-4 | -H | C13 | 5.3 (Predicted) |

Coordination Chemistry and Supramolecular Interactions

Formation of Supramolecular Assemblies

No studies describing the involvement of 4-undecanoylpyridine in the formation of supramolecular structures could be located.

Due to these findings, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and focuses solely on this compound. The necessary primary research data to populate the requested sections and subsections does not appear to be publicly available at this time.

Self-Assembly Processes and Crystal Engineering Principles

The dual amphiphilic nature of this compound, with its hydrophilic pyridine (B92270) head and hydrophobic undecanoyl tail, suggests a strong propensity for self-assembly in various media. mdpi.com

Self-Assembly in Solution: In aqueous solutions, it is expected that this compound molecules would self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water. This could lead to the formation of micelles or vesicles, with the pyridine headgroups oriented towards the aqueous phase and the undecanoyl chains sequestered in the core. The specific morphology of the aggregates would depend on factors such as concentration, temperature, and pH.

Crystal Engineering: In the solid state, the principles of crystal engineering can be applied to predict and control the packing of this compound molecules. The goal of crystal engineering is to design and synthesize functional solid-state materials with desired properties by controlling the intermolecular interactions. researchgate.net

The crystallization of this compound with other molecules, known as co-formers, can lead to the formation of co-crystals with tailored structures and properties. By selecting co-formers that can establish specific and strong non-covalent interactions with the pyridine headgroup, it is possible to engineer a wide range of supramolecular architectures. rsc.org

The table below outlines the expected self-assembly behavior and crystal engineering principles applicable to this compound.

| Phenomenon | Driving Forces | Expected Outcome |

| Self-Assembly in Solution | Hydrophobic effect, van der Waals interactions | Formation of micelles, vesicles, or other aggregates |

| Crystal Packing | Hydrogen bonding, π-stacking, van der Waals interactions | Layered structures with segregated aromatic and aliphatic domains |

| Co-crystallization | Specific directional non-covalent interactions | Formation of co-crystals with predictable supramolecular synthons |

Q & A

Q. Advanced

- Methodology audit : Compare experimental designs (e.g., substrate ratios, catalyst loading) across studies .

- Statistical re-analysis : Apply meta-analysis to pooled data, testing for heterogeneity (I<sup>2</sup> statistic) .

- Controlled replication : Reproduce conflicting studies with standardized protocols (e.g., fixed temperature/pH) .

- Hypothesis refinement : Propose mechanistic variations (e.g., solvent-coordination effects) to explain discrepancies .

What strategies are recommended for formulating a hypothesis-driven research question on this compound’s biological interactions?

Q. Basic

- PICO framework : Define Population (e.g., enzyme targets), Intervention (this compound concentration), Comparison (control compounds), and Outcome (binding affinity) .

- Literature gap analysis : Identify understudied areas (e.g., neurochemical pathways) using systematic reviews .

- Hypothesis specificity : Example: “Does this compound inhibit acetylcholinesterase via competitive binding at the active site?” .

How should researchers optimize reaction conditions for this compound derivatization?

Q. Advanced

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH, stoichiometry) .

- Response surface methodology (RSM) : Model interactions between parameters and predict optimal conditions .

- Real-time monitoring : Employ techniques like in-situ FTIR to track intermediate formation .

- Error analysis : Calculate confidence intervals for optimized parameters (e.g., 95% CI for yield) .

What are best practices for critically evaluating literature on this compound’s physicochemical properties?

Q. Basic

- Source hierarchy : Prioritize peer-reviewed journals over non-refereed platforms .

- Data triangulation : Cross-check values (e.g., logP, solubility) across ≥3 independent studies .

- Graphical analysis : Scrutinize spectral data for artifacts (e.g., solvent peaks in NMR) .

How can researchers ensure ethical and rigorous data collection in studies involving this compound?

Q. Advanced

- Protocol pre-registration : Document methods and hypotheses before experimentation to reduce bias .

- Blinded analysis : Assign independent reviewers to process raw data (e.g., chromatograms) .

- Ethical compliance : Align with institutional guidelines for chemical safety and waste disposal .

What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Q. Advanced

- Non-linear regression : Fit data to Hill or Log-Logistic models (IC50/EC50 calculations) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .